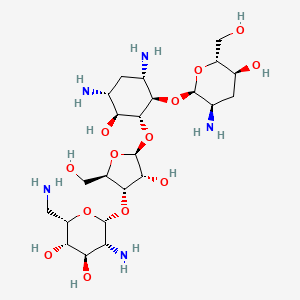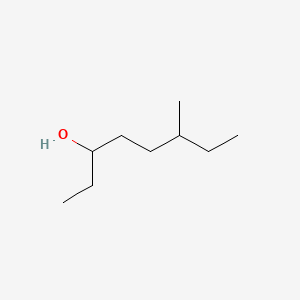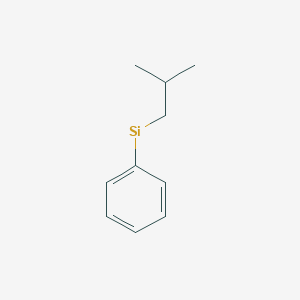
Lividomycin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lividomycin B is a broad-spectrum aminoglycoside antibiotic. It is effective against most gram-positive and gram-negative bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa . This compound is a member of the class of lividomycins and is structurally related to paromomycin .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of lividomycin B analogues involves the condensation of 6-azido-2,3,4-tri-O-benzyl-6-deoxy-l-idopyranosyl derivatives . The synthetic routes typically involve glycosylation reactions, where protected intermediates are used to ensure selective reactions at specific positions on the molecule .
Industrial Production Methods: Industrial production of aminoglycoside antibiotics, including this compound, often involves fermentation processes using specific strains of bacteria such as Streptomyces spp. These bacteria are cultured under controlled conditions to produce the desired antibiotic, which is then extracted and purified .
化学反応の分析
Types of Reactions: Lividomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the antibiotic to enhance its activity or reduce its toxicity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the chemical reactions of this compound include modified aminoglycosides with enhanced antibacterial activity or reduced toxicity. These modifications can involve changes to the sugar moieties or the amino groups on the molecule .
科学的研究の応用
Lividomycin B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes . In biology, it is used to study the mechanisms of bacterial resistance to antibiotics . In medicine, this compound is used to treat infections caused by gram-positive and gram-negative bacteria, including tuberculosis . In industry, it is used in the production of other aminoglycoside antibiotics and as a reference standard for quality control .
作用機序
Lividomycin B exerts its effects by binding to the bacterial ribosome and interfering with protein synthesis . Specifically, it binds to the A site on the 16S rRNA of the bacterial ribosome, causing misreading of the mRNA and leading to the production of faulty proteins . This ultimately results in the death of the bacterial cell. The molecular targets of this compound include the ribosomal RNA and various ribosomal proteins involved in the translation process .
類似化合物との比較
Lividomycin B is structurally similar to other aminoglycoside antibiotics such as paromomycin, kanamycin, and gentamicin . it is unique in its specific modifications, such as the lack of a hydroxy group at position 3 on the 2-amino-2-deoxyglucopyranosyl moiety . This structural difference can affect its binding affinity and specificity for bacterial ribosomes, making it more effective against certain bacterial strains .
List of Similar Compounds:- Paromomycin
- Kanamycin
- Gentamicin
- Tobramycin
- Neomycin
特性
分子式 |
C23H45N5O13 |
|---|---|
分子量 |
599.6 g/mol |
IUPAC名 |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O13/c24-3-10-15(33)16(34)13(28)22(36-10)40-19-12(5-30)38-23(17(19)35)41-20-14(32)6(25)1-7(26)18(20)39-21-8(27)2-9(31)11(4-29)37-21/h6-23,29-35H,1-5,24-28H2/t6-,7+,8-,9+,10+,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |
InChIキー |
BRSBFYLXCMGALM-CDEWKRIDSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N |
正規SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B14662414.png)










![1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane](/img/structure/B14662465.png)
![6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14662469.png)

